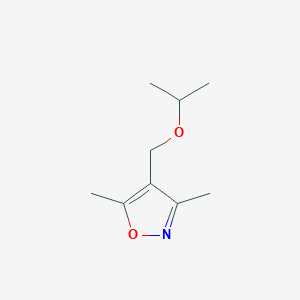

4-(Isopropoxymethyl)-3,5-dimethylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-(propan-2-yloxymethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6(2)11-5-9-7(3)10-12-8(9)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDCJHZBHMUVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Isopropoxymethyl 3,5 Dimethylisoxazole and Structurally Analogous Isoxazole Compounds

Strategic Approaches to the 3,5-Dimethylisoxazole (B1293586) Core Synthesis.

The construction of the 3,5-dimethylisoxazole core is pivotal for the synthesis of 4-(isopropoxymethyl)-3,5-dimethylisoxazole and related compounds. Two principal strategic approaches dominate the synthetic landscape: cycloaddition reactions to form the heterocyclic ring and condensation reactions of linear precursors.

Cycloaddition Reactions in Isoxazole (B147169) Ring Formation.

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings like isoxazoles. rsc.orgnih.govunifi.it These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a widely utilized and efficient method for the synthesis of isoxazoles and isoxazolines (dihydroisoxazoles), respectively. nih.govmdpi.com Nitrile oxides, which are unstable and typically generated in situ, react with the carbon-carbon multiple bonds of alkynes or alkenes to form the isoxazole or isoxazoline (B3343090) ring. chemtube3d.commdpi.com The reaction with alkynes directly yields the aromatic isoxazole ring. nih.gov

The general mechanism involves the concerted addition of the nitrile oxide to the alkyne, although stepwise mechanisms can also be at play depending on the specific reactants and conditions. rsc.org This method is highly versatile, allowing for the introduction of a wide range of substituents on the isoxazole ring by varying the starting nitrile oxide and alkyne.

Transition metal catalysis has been employed to enhance the efficiency and regioselectivity of the 1,3-dipolar cycloaddition for isoxazole synthesis. rsc.org Copper(I) catalysts, in particular, have been shown to be highly effective. thieme-connect.com The use of copper catalysts can lead to milder reaction conditions and improved yields. nih.gov Copper-catalyzed cycloadditions often proceed with high regioselectivity, favoring the formation of a specific isomer. thieme-connect.com For instance, the reaction of terminal alkynes with in situ generated nitrile oxides in the presence of a copper(I) catalyst often yields 3,5-disubstituted isoxazoles with high selectivity. nih.gov

Table 1: Examples of Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Entry | Alkyne | Nitrile Oxide Source (Oxime) | Catalyst | Solvent | Conditions | Product | Yield (%) |

| 1 | Phenylacetylene | Benzaldehyde oxime | CuSO₄·5H₂O/Sodium ascorbate | t-BuOH/H₂O | Room Temperature | 3,5-Diphenylisoxazole | 98 |

| 2 | 1-Octyne | Heptanal oxime | CuI | THF | 60 °C | 3-Hexyl-5-heptylisoxazole | 85 |

| 3 | Propargyl alcohol | Acetone oxime | Cu(OAc)₂ | CH₃CN | 80 °C | 3-Methyl-5-(hydroxymethyl)isoxazole | 78 |

| 4 | Ethyl propiolate | Ethyl 2-oxo-2-phenylacetate oxime | CuCl | Toluene | 100 °C | Ethyl 3-phenyl-5-(ethoxycarbonyl)isoxazole | 91 |

| 5 | Phenylacetylene | 4-Methoxybenzaldehyde oxime | CuI | No Solvent (Ball-milling) | Room Temperature | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 94 |

While transition metal catalysis offers several advantages, the development of metal-free alternatives is a significant goal in green chemistry to avoid potential metal contamination in the final products. rsc.org Metal-free 1,3-dipolar cycloadditions for isoxazole synthesis have been successfully developed. rsc.org These methods often rely on the in situ generation of nitrile oxides from precursors such as aldoximes using various oxidizing agents like N-chlorosuccinimide (NCS), chloramine-T, or sodium hypochlorite. rsc.org Microwave-assisted metal-free synthesis has also been reported as an efficient method. rsc.org

Table 2: Examples of Metal-Free 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Entry | Alkyne | Nitrile Oxide Source (Precursor) | Reagent/Conditions | Solvent | Temperature | Product | Yield (%) |

| 1 | Phenylacetylene | Benzaldehyde oxime | N-Chlorosuccinimide (NCS), Et₃N | CH₂Cl₂ | Room Temperature | 3,5-Diphenylisoxazole | 95 |

| 2 | 1-Hexyne | 1-Nitropropane | Phenyl isocyanate, Et₃N | Toluene | 110 °C | 3-Ethyl-5-butylisoxazole | 82 |

| 3 | Ethyl propiolate | Ethyl 2-chloro-2-(hydroxyimino)acetate | Et₃N | THF | Room Temperature | Diethyl isoxazole-3,5-dicarboxylate | 88 |

| 4 | Phenylacetylene | Benzaldehyde oxime | Oxone, NaCl, Na₂CO₃ | No Solvent (Ball-milling) | Room Temperature | 3,5-Diphenylisoxazole | 93 |

| 5 | 2-Ethynylpyridine | Pyridine-2-carbaldehyde oxime | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | CH₂Cl₂ | Room Temperature | 3,5-Di(pyridin-2-yl)isoxazole | 87 |

Condensation Reactions for Isoxazole Ring Construction.

An alternative and classical approach to the synthesis of isoxazoles involves the condensation of a three-carbon component with hydroxylamine (B1172632) or its derivatives. core.ac.uk This method is particularly effective for the synthesis of symmetrically and unsymmetrically substituted isoxazoles.

The reaction of hydroxylamine with 1,3-dicarbonyl compounds is a direct and widely used method for the synthesis of isoxazoles. youtube.commisuratau.edu.ly For the synthesis of the 3,5-dimethylisoxazole core, acetylacetone (B45752) (a 1,3-dicarbonyl compound) is the ideal precursor. youtube.com The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring. youtube.com The reaction conditions can be varied, often employing a base or an acid catalyst to facilitate the condensation and cyclization steps. misuratau.edu.ly

Table 3: Synthesis of 3,5-Dimethylisoxazole via Hydroxylamine Condensation with Acetylacetone

| Entry | Hydroxylamine Salt | Base | Solvent | Temperature | Reaction Time | Yield (%) |

| 1 | NH₂OH·HCl | Sodium Acetate | Ethanol | Reflux | 2 h | 85 |

| 2 | NH₂OH·HCl | Sodium Hydroxide | Water/Ethanol | 100 °C | 1 h | 90 |

| 3 | NH₂OH·H₂SO₄ | Potassium Carbonate | Methanol | Reflux | 3 h | 82 |

| 4 | NH₂OH·HCl | Pyridine (B92270) | Ethanol | 78 °C | 4 h | 75 |

| 5 | NH₂OH·HCl | Sodium Carbonate | Water | 90 °C | 2.5 h | 88 |

Claisen-Schmidt Condensation and Related Cyclocondensation Routes

The construction of the isoxazole ring often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. One classical approach to generate the necessary precursor for isoxazole synthesis is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen to form a chalcone (B49325) (α,β-unsaturated ketone). ijpca.orgnih.govresearchgate.netorientjchem.org These chalcones can then undergo cyclization with hydroxylamine hydrochloride in the presence of a base to yield the corresponding isoxazole derivatives. nih.govresearchgate.net

Formation of the α,β-unsaturated ketone: An appropriate ketone is condensed with an aldehyde under basic conditions. For the synthesis of precursors to 3,5-disubstituted isoxazoles, a β-diketone is often the starting material of choice.

Cyclocondensation with hydroxylamine: The resulting α,β-unsaturated ketone or 1,3-diketone is then reacted with hydroxylamine, leading to the formation of the isoxazole ring. The regioselectivity of this cyclization can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl precursor. researchgate.net

Methodologies for the regioselective synthesis of various regioisomeric isoxazoles have been developed by carefully controlling the reaction conditions and the structure of the β-enamino diketone precursors. researchgate.net

| Reaction | Description | Key Reactants | Typical Conditions |

| Claisen-Schmidt Condensation | Forms an α,β-unsaturated ketone (chalcone). | Aldehyde/ketone, Aromatic carbonyl compound | Base catalyst (e.g., NaOH, KOH) |

| Cyclocondensation | Forms the isoxazole ring from a 1,3-dicarbonyl precursor. | 1,3-Diketone or Chalcone, Hydroxylamine hydrochloride | Basic medium, Reflux |

Cycloisomerization Strategies for Isoxazole Ring Formation

Cycloisomerization reactions provide an atom-economical route to the isoxazole nucleus from appropriately functionalized linear precursors. A notable example is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes. This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild reaction conditions with good to excellent yields. ipinnovative.comorganic-chemistry.org The substitution pattern of the resulting isoxazole is dependent on the structure of the starting acetylenic oxime.

Another approach involves the copper-mediated intramolecular cyclization of propargylamines following their oxidation to the corresponding oximes. This method demonstrates broad functional group compatibility. organic-chemistry.org These cycloisomerization strategies are powerful tools for the construction of the isoxazole core, often offering high regioselectivity.

One-Pot Multicomponent Reactions for Isoxazole Synthesis

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and environmentally friendly strategies for the synthesis of complex molecules like isoxazoles from simple starting materials in a single synthetic operation. ias.ac.innih.govorganic-chemistry.orgresearchgate.net These reactions are characterized by high atom economy and reduced waste generation.

A common MCR for the synthesis of isoxazole derivatives involves the three-component reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. ias.ac.innih.gov Various catalysts have been employed to promote this transformation, including pyruvic acid, nano-MgO, and even fruit juices, highlighting a move towards greener synthetic protocols. ias.ac.innih.govresearchgate.net Microwave-assisted one-pot syntheses have also been developed, significantly reducing reaction times and improving yields. organic-chemistry.org These MCRs often proceed with high regioselectivity, providing a straightforward entry to diversely substituted isoxazoles.

| Catalyst/Condition | Starting Materials | Product Type | Advantages |

| Pyruvic acid in aqueous medium | Aldehyde, β-ketoester, Hydroxylamine HCl | 4H-isoxazol-5-one derivatives | Environmentally friendly, Mild conditions ias.ac.in |

| Nano-MgO | Aldehyde, β-oxoester, Hydroxylamine HCl | Isoxazole-5(4H)-one derivatives | High efficiency, Room temperature researchgate.net |

| Fruit juices (e.g., Cocos nucifera L.) | Aldehyde, Methyl acetoacetate, Hydroxylamine HCl | Substituted isoxazoles | Eco-friendly, Simple procedure nih.gov |

| Microwave irradiation | Acid chloride, Terminal alkyne, Hydroximinoyl chloride | 3,4,5-trisubstituted isoxazoles | Rapid, High yields, High regioselectivity organic-chemistry.org |

Functionalization Strategies for the 3,5-Dimethylisoxazole Nucleus: Introducing the Isopropoxymethyl Moiety

Once the 3,5-dimethylisoxazole core is synthesized, the next critical step is the introduction of the isopropoxymethyl group at the C4 position. This requires regioselective functionalization methodologies.

Direct Functionalization and C-H Activation Methodologies

Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. mdpi.com For the 3,5-dimethylisoxazole system, direct C-H activation at the C4 position would be an ideal route to introduce the desired substituent.

While palladium-catalyzed direct C-H arylation of isoxazoles has been reported, it often occurs selectively at the C5 position. nih.gov However, the reactivity at the C4 position can be achieved. For instance, the Pd-catalyzed double C-H bond arylation of an isoxazole with unsubstituted C4 and C5 positions has been demonstrated. researchgate.net The development of catalyst systems that can selectively activate the C4-H bond of 3,5-dimethylisoxazole is an active area of research.

Achieving regioselectivity in the functionalization of the isoxazole ring is paramount. The electronic nature of the isoxazole ring generally directs electrophilic attack to the C4 position. reddit.com This inherent reactivity can be exploited for the introduction of various functional groups.

For example, the sulfochlorination of 3,5-dimethylisoxazole occurs selectively at the C4 position due to the increased electron density on the ring from the two methyl groups. nih.gov This demonstrates the feasibility of regioselectively introducing an electrophile at the desired position.

Electrophilic Aromatic Substitution (SEAr): The isoxazole ring can undergo electrophilic aromatic substitution, with the C4 position being the most favorable site for attack. reddit.com This provides a direct route to 4-substituted 3,5-dimethylisoxazoles. A plausible strategy to introduce the isopropoxymethyl group would involve a two-step process:

Halomethylation: Introduction of a halomethyl group (e.g., chloromethyl or bromomethyl) at the C4 position via an electrophilic substitution reaction.

Nucleophilic Substitution: Subsequent reaction of the 4-(halomethyl)-3,5-dimethylisoxazole with isopropoxide would yield the target compound, this compound.

The synthesis of 4-[(alkylsulfanyl)methyl]-3,5-dimethylisoxazoles proceeds through the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with hydroxylamine, indicating that a functionalized methyl group can be incorporated at the C4 position during the ring formation. researchgate.net Alternatively, direct electrophilic substitution on the pre-formed 3,5-dimethylisoxazole ring is a viable approach. The sulfochlorination of 3,5-dimethylisoxazole at the C4 position is a clear example of such regioselective electrophilic substitution. nih.gov

Transition Metal-Catalyzed C-H Arylation and Other Functionalizations

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. In the context of isoxazole chemistry, transition metal-catalyzed C-H activation provides a direct route to substituted derivatives, bypassing the need for pre-functionalized starting materials. While the C5-position of the isoxazole ring is often more susceptible to direct C-H activation, methodologies for C4-functionalization have also been developed. researchgate.netnih.gov

Palladium-catalyzed C-H arylation of 3,5-disubstituted isoxazoles at the C4 position has been described in the literature as a viable method for introducing aryl groups. researchgate.net This transformation typically involves the use of a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant and a suitable ligand. The reaction proceeds via a concerted metalation-deprotonation mechanism, where the palladium catalyst selectively activates the C4-H bond, leading to the formation of a key palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide to furnish the C4-arylated isoxazole. The regioselectivity between the C4 and C5 positions can be influenced by the catalyst system, ligands, and reaction conditions employed. rsc.org

Beyond arylation, other transition metal-catalyzed C-H functionalizations can be envisioned for the isoxazole core. Rhodium catalysts, for instance, are well-known for their ability to catalyze a variety of C-H activation reactions, including alkylations and annulations. While specific examples detailing the C4-alkylation of 3,5-dimethylisoxazole via C-H activation are not extensively documented, the principles of directed and non-directed C-H functionalization are applicable. A hypothetical reaction scheme is presented in Table 1.

| Reaction | Substrate | Reagent | Catalyst System | Product | Ref. |

| C-H Arylation | 3,5-Dimethylisoxazole | Aryl Halide | Pd(OAc)₂ / Ligand | 4-Aryl-3,5-dimethylisoxazole | researchgate.netresearchgate.net |

| C-H Alkylation | 3,5-Dimethylisoxazole | Alkene/Alkyne | [RhCp*Cl₂]₂ | 4-Alkyl-3,5-dimethylisoxazole | N/A |

Another relevant C-H functionalization approach involves the lateral lithiation of the methyl group at the C5 or C3 position, which is a distinct but related process. Studies have shown that treatment of 3,5-dimethylisoxazole with a strong base like n-butyllithium results in the deprotonation of one of the methyl groups (a lateral C-H bond) rather than a ring C-H bond. researchgate.net The resulting lithiated species can then react with various electrophiles. This strategy, however, modifies the side chain rather than functionalizing the C4-position of the isoxazole ring directly.

Synthetic Pathways for Alkoxymethyl Group Introduction at the 4-Position of the Isoxazole Ring

The introduction of an alkoxymethyl group, specifically an isopropoxymethyl group, at the C4 position of the 3,5-dimethylisoxazole ring can be achieved through several strategic synthetic pathways. These routes typically rely on the elaboration of a pre-functionalized isoxazole core.

Derivatization of 4-Substituted-3,5-dimethylisoxazole Intermediates

A highly effective strategy for regioselective synthesis is to start with an isoxazole ring that is already functionalized at the desired C4 position. Several such intermediates are commercially available or can be readily synthesized, serving as versatile platforms for further elaboration.

From Ethyl 3,5-Dimethylisoxazole-4-carboxylate: This ester is a key intermediate. The ester functionality can be reduced to a primary alcohol, 4-(hydroxymethyl)-3,5-dimethylisoxazole, using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This alcohol is a direct precursor for etherification reactions.

From 3,5-Dimethylisoxazole-4-sulfonyl chloride: This compound can be synthesized by the sulfochlorination of 3,5-dimethylisoxazole using chlorosulfonic acid. nih.gov The presence of two electron-donating methyl groups on the isoxazole ring increases the electron density and favors electrophilic substitution at the C4 position. nih.gov While sulfonyl chlorides are typically reacted with amines to form sulfonamides, their reduction to thiols or direct conversion to other functional groups can be explored. nih.gov

From 3,5-Dimethylisoxazole-4-carboxylic acid: The carboxylic acid, obtained from the hydrolysis of the corresponding ester, can be reduced to 4-(hydroxymethyl)-3,5-dimethylisoxazole. chemicalbook.com This two-step sequence from the commercially available ester provides a reliable route to the key alcohol intermediate.

| Precursor | Reagent(s) | Intermediate Product | Ref. |

| Ethyl 3,5-dimethylisoxazole-4-carboxylate | 1. NaOH (aq) | 3,5-Dimethylisoxazole-4-carboxylic acid | chemicalbook.com |

| 3,5-Dimethylisoxazole-4-carboxylic acid | 1. SOCl₂ 2. LiAlH(OtBu)₃ | 4-Formyl-3,5-dimethylisoxazole | N/A |

| 3,5-Dimethylisoxazole | Chlorosulfonic acid, Thionyl chloride | 3,5-Dimethylisoxazole-4-sulfonyl chloride | nih.gov |

Conversion of Halomethyl Precursors (e.g., 4-(chloromethyl)-3,5-dimethylisoxazole)

One of the most direct methods for synthesizing this compound involves the use of a halomethyl precursor. The compound 4-(chloromethyl)-3,5-dimethylisoxazole (B25358) serves as an excellent electrophile for nucleophilic substitution reactions.

The classic Williamson ether synthesis is ideally suited for this transformation. In this reaction, an alkoxide acts as the nucleophile, displacing a halide from an alkyl halide in an SN2 reaction. To synthesize the target compound, sodium isopropoxide can be generated by reacting isopropanol (B130326) with a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF. The subsequent addition of 4-(chloromethyl)-3,5-dimethylisoxazole to the solution of the alkoxide leads to the formation of the desired ether product. The reaction is typically efficient for primary halides like the chloromethyl substrate, minimizing competing elimination reactions. researchgate.net

A typical procedure is outlined below:

Isopropanol is dissolved in a dry aprotic solvent (e.g., THF, DMSO).

A strong base (e.g., NaH) is added portion-wise at 0 °C to deprotonate the alcohol, forming sodium isopropoxide.

A solution of 4-(chloromethyl)-3,5-dimethylisoxazole in the same solvent is added dropwise to the alkoxide solution.

The reaction mixture is stirred, possibly with gentle heating, until completion, monitored by techniques like thin-layer chromatography (TLC).

Workup involves quenching the reaction, extraction, and purification by column chromatography.

Esterification and Etherification Reactions for Oxygen Linkage Formation

This pathway involves the formation of the key intermediate, 4-(hydroxymethyl)-3,5-dimethylisoxazole, followed by an etherification step to introduce the isopropyl group. This two-step approach offers flexibility and control.

Step 1: Formation of 4-(hydroxymethyl)-3,5-dimethylisoxazole As mentioned previously, this alcohol can be reliably prepared by the chemical reduction of ethyl 3,5-dimethylisoxazole-4-carboxylate. Strong hydride reagents like LiAlH₄ are effective for this transformation.

Step 2: Etherification of 4-(hydroxymethyl)-3,5-dimethylisoxazole Once the alcohol is obtained, several methods can be employed to form the ether linkage:

Williamson Ether Synthesis (Two Steps): The alcohol can be converted into a better leaving group. For example, reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine forms the corresponding tosylate or mesylate ester. This sulfonate ester is an excellent electrophile and can be readily displaced by sodium isopropoxide in a subsequent SN2 reaction to yield the target ether. This method provides a clean inversion of configuration if a stereocenter were present.

Direct Etherification: While less common for this specific transformation, acid-catalyzed etherification could be attempted by reacting 4-(hydroxymethyl)-3,5-dimethylisoxazole with a large excess of isopropanol in the presence of a strong acid catalyst. However, this method is reversible and may be prone to side reactions.

| Reaction Type | Starting Material | Reagents | Product | Ref. |

| Reduction | Ethyl 3,5-dimethylisoxazole-4-carboxylate | LiAlH₄ in THF | 4-(Hydroxymethyl)-3,5-dimethylisoxazole | N/A |

| Tosylation | 4-(Hydroxymethyl)-3,5-dimethylisoxazole | TsCl, Pyridine | 4-(Tosyloxymethyl)-3,5-dimethylisoxazole | N/A |

| Etherification (SN2) | 4-(Tosyloxymethyl)-3,5-dimethylisoxazole | Sodium isopropoxide | This compound | N/A |

Stereoselective and Regioselective Synthesis of this compound

Given that the target compound, this compound, is achiral, the primary challenge in its synthesis is not stereoselectivity but regioselectivity . The key consideration is how to selectively introduce the desired functional group at the C4 position of the isoxazole ring, avoiding reactions at the C5 position or the methyl substituents.

The synthetic methodologies discussed offer varying degrees of regiocontrol:

High Regioselectivity via C4-Precursors: The most unambiguous and regioselective routes begin with a 3,5-dimethylisoxazole ring that is already functionalized at the C4 position. Syntheses starting from ethyl 3,5-dimethylisoxazole-4-carboxylate or 4-(chloromethyl)-3,5-dimethylisoxazole have built-in regioselectivity. All subsequent transformations occur on the C4-substituent, ensuring that the final product is exclusively the desired C4-isomer. The synthesis of the 3,5-dimethylisoxazole-4-sulfonyl chloride precursor also shows high regioselectivity for the C4 position due to the directing effects of the two methyl groups. nih.gov

Reaction Mechanisms and Chemical Reactivity of 4 Isopropoxymethyl 3,5 Dimethylisoxazole

Electrophilic and Nucleophilic Pathways on the Isoxazole (B147169) Ring System.

The isoxazole ring is generally considered an electron-rich heterocycle, making it reactive towards electrophiles. msu.edu However, compared to other five-membered heterocycles like pyrrole (B145914) and furan, isoxazoles are less nucleophilic and can be difficult to functionalize via electrophilic aromatic substitution (SEAr). msu.edunanobioletters.com The nitrogen atom's electronegativity deactivates the ring system towards electrophilic attack to some extent. youtube.com

In 4-(isopropoxymethyl)-3,5-dimethylisoxazole, the two methyl groups at positions 3 and 5, along with the isopropoxymethyl group at position 4, are electron-donating. These groups collectively increase the electron density of the isoxazole ring, making it more activated towards electrophilic substitution compared to unsubstituted isoxazole. wikipedia.org However, all potential sites for substitution (C4) are already occupied. Electrophilic attack would likely require harsh conditions and could potentially lead to ring-opening or side-chain reactions rather than substitution on the ring itself. masterorganicchemistry.com

Conversely, the isoxazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which are absent in this molecule. Nucleophilic attack is more likely to occur as part of a ring-opening mechanism, particularly under basic conditions. mdpi.comresearchgate.net Deprotonation can occur at the C5 position in unsubstituted isoxazoles, but this position is blocked by a methyl group in the target molecule. nsf.gov

Table 1: Predicted Reactivity toward Electrophilic and Nucleophilic Reagents This table is based on general principles of isoxazole chemistry, as direct experimental data for this compound is not readily available in the searched literature.

| Reagent Type | Example Reagent | Predicted Reactivity | Probable Site of Interaction |

|---|---|---|---|

| Electrophile | Nitrating Mixture (HNO₃/H₂SO₄) | Low to None on Ring | Potential for side-chain oxidation or degradation |

| Electrophile | Halogen (Br₂) with Lewis Acid | Low on Ring | Possible side-chain halogenation under radical conditions |

| Nucleophile | Sodium Hydroxide (NaOH) | Ring opening under harsh conditions | N-O bond cleavage |

| Nucleophile | Organolithium (n-BuLi) | Potential for deprotonation at methyl groups | C3-CH₃ or C5-CH₃ |

Reactivity Profile of the Isopropoxymethyl Substituent.

The isopropoxymethyl group at the C4 position introduces its own set of reactive possibilities. This substituent is an ether, and its reactivity is analogous to that of other alkyl ethers.

The ether linkage (C-O-C) is generally stable but can be cleaved under strongly acidic conditions, typically involving hydrohalic acids like HBr or HI. This would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, potentially yielding 4-(halomethyl)-3,5-dimethylisoxazole and isopropanol (B130326).

The methylene (B1212753) group (the -CH₂- adjacent to the isoxazole ring) is activated by its position. It could be susceptible to radical halogenation under UV light or with radical initiators. Furthermore, oxidation could potentially convert the isopropoxymethyl group into an ester or carboxylic acid, although this would require specific and controlled oxidizing agents to avoid degradation of the isoxazole ring.

Ring-Opening and Rearrangement Reactions of the Isoxazole Core.

The N-O bond in the isoxazole ring is inherently weak and serves as a trigger point for various ring-opening and rearrangement reactions. wikipedia.org These transformations are often initiated by thermal, photochemical, or chemical means (e.g., reduction or base catalysis).

Reductive Cleavage : Catalytic hydrogenation (e.g., using H₂/Pd or other reducing agents like Mo(CO)₆) is a well-known method for cleaving the N-O bond of isoxazoles. core.ac.uk This process typically yields β-amino enones. For this compound, this reaction would be expected to produce an aminoketone derivative.

Photochemical Rearrangement : Upon UV irradiation, isoxazoles can undergo rearrangement to form oxazoles via an azirine intermediate. wikipedia.orgacs.org This isomerization is a common photochemical pathway for this heterocyclic system. wikipedia.org In some cases, photolysis can also lead to the formation of ketenimines. acs.org

Base-Catalyzed Ring Opening : Strong bases can induce the cleavage of the isoxazole ring. For instance, the anti-inflammatory drug leflunomide (B1674699), which contains an isoxazole ring, undergoes base-catalyzed ring opening to its active metabolite. researchgate.net The reaction is sensitive to pH and temperature. researchgate.net A similar pathway could be possible for this compound, likely initiated by deprotonation at one of the methyl groups, followed by ring cleavage.

Rearrangements : Certain substituted isoxazoles can undergo rearrangements like the Boulton–Katritzky rearrangement, although this typically requires specific substitution patterns not present in the target molecule. beilstein-journals.org Other novel rearrangements have been observed under specific conditions, such as during mass spectrometry analysis of isoxazole-containing metabolites. nih.gov

Investigation of Stability and Degradation Pathways under Controlled Chemical Conditions.

The stability of this compound is influenced by environmental factors such as pH, temperature, and light.

pH Stability : The isoxazole ring is generally stable under neutral and acidic conditions. researchgate.netnih.gov However, as pH increases, the susceptibility to base-catalyzed hydrolysis and ring-opening increases significantly. Studies on the drug leflunomide showed it was stable at acidic pH (4.0) but decomposed at basic pH (10.0), with the degradation rate increasing with temperature. researchgate.net It is reasonable to predict a similar profile for this compound, with enhanced stability in acidic to neutral aqueous media and degradation under basic conditions.

Thermal Stability : Isoxazoles are generally thermally stable. However, high-temperature pyrolysis leads to fragmentation. For 3,5-dimethylisoxazole (B1293586), pyrolysis can yield 2,5-dimethyloxazole (B1606727) as a rearrangement product, alongside dissociation products. acs.org The presence of the isopropoxymethyl substituent may influence the specific fragmentation patterns.

Photochemical Stability : As mentioned, the isoxazole ring is sensitive to UV radiation, which can induce cleavage of the weak N-O bond and lead to rearrangements. wikipedia.orgnih.gov Therefore, prolonged exposure to sunlight or other UV sources could lead to the degradation of the compound. The formation of photoproducts can be complex and may include isomers like the corresponding oxazole. acs.org

Table 2: Predicted Stability and Degradation of this compound This table provides a qualitative summary based on the known chemistry of related isoxazole structures.

| Condition | Stability | Primary Degradation Pathway | Expected Products |

|---|---|---|---|

| Strong Acid (e.g., HBr, heat) | Moderate to Low | Ether cleavage, potential ring protonation | 4-(bromomethyl)-3,5-dimethylisoxazole, Isopropanol |

| Strong Base (e.g., NaOH, heat) | Low | Base-catalyzed ring opening | Acyclic cyano- or keto-amide derivatives |

| Catalytic Hydrogenation (H₂/Pd) | Low | Reductive N-O bond cleavage | β-amino enone derivatives |

| UV Irradiation (Photolysis) | Low | Photochemical rearrangement | 4-(isopropoxymethyl)-2,5-dimethyloxazole, Azirine intermediates |

| Ambient Temperature, Neutral pH | High | Stable | No significant degradation |

Advanced Spectroscopic and Structural Elucidation Techniques for Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR: COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Isopropoxymethyl)-3,5-dimethylisoxazole would provide key information about the number of different types of protons and their neighboring environments. The expected signals would include:

Two singlets for the two methyl groups at the C3 and C5 positions of the isoxazole (B147169) ring. Based on data for similar 3,5-dimethylisoxazole (B1293586) structures, these peaks are anticipated in the range of δ 2.1-2.5 ppm. nih.gov

A singlet for the methylene (B1212753) protons (-CH₂-) of the isopropoxymethyl group.

A septet for the methine proton (-CH-) of the isopropyl group.

A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. For this compound, the anticipated signals are:

Signals for the C3 and C5 carbons of the isoxazole ring, typically appearing in the downfield region. For a related compound, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, these carbons were observed at approximately 158 ppm and 174 ppm. nih.gov

A signal for the C4 carbon of the isoxazole ring, which would be shifted due to the ether linkage. In the same related compound, the C4 carbon appeared around 113 ppm. nih.gov

Signals corresponding to the carbons of the two methyl groups attached to the isoxazole ring, expected in the upfield region (around 11-13 ppm). nih.gov

Signals for the methylene (-CH₂-), methine (-CH-), and methyl (-CH₃) carbons of the isopropoxymethyl substituent.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity between coupled protons, for instance, confirming the coupling between the methine and methyl protons of the isopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the methylene protons of the substituent to the C4 carbon of the isoxazole ring, and to the methine carbon of the isopropyl group, thereby confirming the connectivity of the entire isopropoxymethyl side chain to the isoxazole core.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Carbon Type | Expected Chemical Shift (δ, ppm) |

| 3-CH₃ | ~ 2.1 - 2.5 | Singlet | 3-C H₃ | ~ 11 - 13 |

| 5-CH₃ | ~ 2.1 - 2.5 | Singlet | 5-C H₃ | ~ 11 - 13 |

| -O-CH₂- | Singlet | -O-C H₂- | ||

| -CH-(CH₃)₂ | Septet | -C H-(CH₃)₂ | ||

| -CH-(CH₃)₂ | Doublet | -CH-(C H₃)₂ | ||

| C3 | ~ 158 | |||

| C4 | ~ 113 | |||

| C5 | ~ 174 | |||

| Note: The chemical shift values are estimations based on related compounds and may vary. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₉H₁₅NO₂), the molecular weight is 169.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 169. The fragmentation pattern would likely involve the cleavage of the ether bond and the isoxazole ring. Common fragmentation pathways for ethers include the loss of an alkoxy group or an alkyl group. miamioh.edu Therefore, significant fragments might be observed corresponding to:

Loss of the isopropyl group ([M - 43]⁺) at m/z 126.

Loss of the isopropoxy group ([M - 59]⁺) at m/z 110.

Cleavage of the isoxazole ring, a characteristic fragmentation for this heterocyclic system.

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₉H₁₅NO₂]⁺ | 169 |

| [M - CH(CH₃)₂]⁺ | [C₆H₈NO₂]⁺ | 126 |

| [M - OCH(CH₃)₂]⁺ | [C₆H₈NO]⁺ | 110 |

| Note: This table represents plausible fragmentation patterns. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹.

C=N stretching: The stretching vibration of the carbon-nitrogen double bond within the isoxazole ring.

C=C stretching: The carbon-carbon double bond stretching within the isoxazole ring.

C-O-C stretching: A strong band corresponding to the asymmetric stretching of the ether linkage, typically found in the 1000-1300 cm⁻¹ region.

N-O stretching: The stretching vibration of the nitrogen-oxygen bond in the isoxazole ring.

For a related compound, 3,5-dimethyl-4-(3'-nitrophenylazo) isoxazole, C-H stretching was observed at 2923 and 2856 cm⁻¹, C=C at 1491 cm⁻¹, and N-O at 1405 cm⁻¹. rsc.org

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N stretch (isoxazole) | ~ 1600 - 1650 |

| C=C stretch (isoxazole) | ~ 1450 - 1550 |

| C-O-C stretch (ether) | 1000 - 1300 |

| N-O stretch (isoxazole) | ~ 1350 - 1450 |

| Note: These are general ranges and can be influenced by the overall molecular structure. |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. Isoxazole and its derivatives typically exhibit absorption maxima in the ultraviolet region. The exact position of the absorption maximum (λmax) is influenced by the substituents on the ring. For this compound, electronic transitions such as π → π* and n → π* are expected. The presence of the isoxazole ring, an aromatic heterocycle, would be the primary chromophore responsible for UV absorption.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. If this compound can be obtained as a suitable single crystal, this technique would confirm the planar structure of the isoxazole ring. nih.gov It would also reveal the conformation of the flexible isopropoxymethyl side chain and how the molecules pack together in the crystal lattice.

For a similar structure, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, X-ray diffraction confirmed that the isoxazole ring is planar. nih.gov This technique would provide precise measurements for all bond lengths and angles, confirming the connectivity established by NMR and MS.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom in the molecule. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Torsion Angles | The dihedral angle describing the conformation of the molecule. |

| Intermolecular Interactions | Information on how molecules are arranged and interact in the solid state. |

Computational Chemistry and Theoretical Studies on Isoxazole Analogues

Quantum Chemical Calculations: Unveiling Electronic and Geometric Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the intrinsic properties of molecules. elixirpublishers.com These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule, providing a wealth of information about its geometry, stability, and reactivity. nih.govresearchgate.net

For isoxazole (B147169) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311G(d,p), are commonly used to perform these calculations. nih.govasianpubs.org These approaches have been successfully applied to optimize molecular geometries and analyze the electronic parameters of various isoxazole-containing compounds. nih.govasianpubs.org

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. asianpubs.orgnih.gov

In the context of isoxazole analogues, the HOMO-LUMO gap helps to characterize their bioactivity. nih.gov For instance, theoretical studies on various isoxazole derivatives have shown that substitutions on the isoxazole ring can significantly alter the HOMO-LUMO energy gap, thereby influencing their reactivity. asianpubs.orgresearchgate.net Calculations can predict how different functional groups, such as the isopropoxymethyl group in "4-(Isopropoxymethyl)-3,5-dimethylisoxazole," would modulate the electronic properties and reactivity of the core isoxazole structure. researchgate.netresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isoxazole | -7.5 | -0.8 | 6.7 |

| 3,5-dimethylisoxazole (B1293586) | -7.1 | -0.5 | 6.6 |

| Hypothetical 4-substituted isoxazole | -6.9 | -0.9 | 6.0 |

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms in a molecule is a primary goal of computational chemistry. researchgate.net Geometry optimization calculations find the lowest energy structure of a molecule, which corresponds to its most stable conformation. nih.gov For flexible molecules like "this compound," which has a rotatable isopropoxymethyl side chain, conformational analysis is performed to identify the various low-energy shapes the molecule can adopt. researchgate.net

These studies are crucial because the biological activity of a molecule is often dictated by its specific 3D shape, which allows it to bind to a biological target such as a protein or enzyme. frontiersin.org Computational methods can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data if available. asianpubs.org

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about static molecules, molecular modeling and simulation techniques allow researchers to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic nature of molecules and their interactions with their environment. mdpi.comnih.gov In an MD simulation, the movements of atoms and molecules are calculated over a period of time, providing a detailed view of conformational changes and binding events. mdpi.comnih.gov

For isoxazole analogues, MD simulations can be used to assess the stability of different conformations in solution and to model how these molecules interact with biological targets. nih.govnih.gov For example, a simulation could reveal the specific hydrogen bonds and hydrophobic interactions that form between an isoxazole derivative and the active site of an enzyme. mdpi.comnih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective drug candidates. mdpi.comnih.govchemrxiv.org Studies have shown that interactions with key amino acid residues can be crucial for the stability and activity of the ligand-protein complex. mdpi.comnih.gov

Nonadiabatic Ab Initio Chemical Reaction Dynamics (e.g., Photoisomerization)

Some chemical reactions, particularly those initiated by light (photochemical reactions), involve transitions between different electronic states. rsc.org To study these processes, more advanced techniques like nonadiabatic ab initio chemical reaction dynamics are required. rsc.orgrsc.org These simulations can follow the trajectory of a molecule as it absorbs light and undergoes isomerization or other chemical transformations. rsc.orghokudai.ac.jp

For instance, studies on 3,5-dimethylisoxazole have used these methods to explore its photoisomerization pathways. rsc.orgrsc.org Upon photoexcitation, the weak N–O bond in the isoxazole ring can break, leading to the formation of various isomers. rsc.orgrsc.orgresearchgate.net Nonadiabatic simulations have revealed the existence of different excited-state lifetimes and have detailed the specific molecular motions, such as ring-opening and methyl shifts, that occur during these complex reactions. rsc.orgresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netnih.gov These models are essential in drug discovery for predicting the activity of new, unsynthesized molecules. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net These techniques analyze the 3D steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a set of aligned molecules to build a predictive model. nih.govnih.govunicamp.br

For isoxazole derivatives, 3D-QSAR studies have been successfully employed to identify the key structural features required for their biological activity. nih.govresearchgate.net For example, CoMFA and CoMSIA models have shown that the presence of hydrophobic groups at certain positions and electronegative groups at others can be crucial for the agonistic activity of isoxazole compounds on specific receptors. nih.gov The graphical output of these analyses, known as contour maps, visually represents regions where modifications to the molecular structure are likely to increase or decrease activity, providing a clear roadmap for the design of new analogues. nih.govnih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contribution (%) |

|---|---|---|---|

| CoMFA | 0.664 | 0.960 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.706 | 0.969 | Hydrophobic: 40%, H-bond Donor: 30%, Steric: 15%, Electrostatic: 15% |

Note: The values presented in this table are illustrative and based on published studies on isoxazole derivatives. nih.gov

In Silico Predictions and Virtual Screening Methodologies

In silico predictions and virtual screening are powerful computational strategies used in modern drug discovery to identify and optimize lead compounds from vast chemical libraries. researchgate.netresearchgate.net These methodologies simulate the interaction between a small molecule (ligand) and a biological target (e.g., a protein or enzyme) at the molecular level, allowing for the rapid and cost-effective assessment of potential drug candidates before their synthesis. researchgate.net For isoxazole analogues, these techniques have been instrumental in exploring their therapeutic potential across various diseases. bohrium.comnih.gov

The process typically involves molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to a target, and estimate the binding affinity using scoring functions. researchgate.netbohrium.com This is often followed by the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and drug-likeness evaluation using filters like Lipinski's "rule of five" to ensure that the identified compounds have favorable pharmacokinetic profiles. bohrium.comresearchgate.net

Research Findings from Virtual Screening of Isoxazole Analogues

Virtual screening campaigns have successfully identified isoxazole derivatives with promising activity against various biological targets.

Antimicrobial Agents: In one study, twenty isoxazole derivatives were virtually screened for their potential as antimicrobial agents against essential enzymes in S. aureus, including Dihydrofolate reductase (DHFR) and Pyruvate Kinase (PK). bohrium.com Molecular docking studies using the 'Glide' software identified hydroxy-substituted analogues as having particularly strong binding interactions with these enzymes. bohrium.com The results highlighted specific derivatives as potential leads for developing new antibacterial agents. bohrium.com

| Target Enzyme | Isoxazole Analogue | Docking Score (G Score) |

| Dihydrofolate reductase (DHFR) | 2C (4-hydroxy) | -8.33 |

| Pyruvate Kinase (PK) | 2D (2-hydroxy) | -8.64 |

| Table 1: Molecular docking scores of lead isoxazole analogues against S. aureus protein targets. bohrium.com |

Hsp90 Inhibitors for Cancer Therapy: Another significant application of virtual screening has been the identification of isoxazole-based molecules as inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy. researchgate.netresearchgate.net By screening the ZINC database, researchers identified several isoxazole compounds with high binding affinities to the ATP-binding site of Hsp90. researchgate.net The predicted binding energies for the top candidates were superior to that of a known inhibitor, Luminespib. researchgate.net These in silico hits were found to form crucial hydrogen bonds and hydrophobic interactions with key residues like Gly97, Asn51, and Lys58 in the active site. researchgate.netresearchgate.net

| Compound Category | Binding Energy Range (kcal/mol) | Reference Inhibitor (Luminespib) Binding Energy (kcal/mol) |

| Top Isoxazole Hits (ZINC) | -8.23 to -8.51 | -8.20 |

| Table 2: Comparison of binding energies for virtually screened isoxazole-based Hsp90 inhibitors. researchgate.net |

These studies demonstrate the effectiveness of in silico methodologies in prioritizing isoxazole analogues for further development. By combining molecular docking with ADME predictions, researchers can efficiently identify novel derivatives that not only exhibit high target affinity but also possess drug-like properties, significantly accelerating the drug discovery pipeline. researchgate.netbohrium.com

Research Applications and Potential of 4 Isopropoxymethyl 3,5 Dimethylisoxazole As a Synthetic Scaffold

Role in the Synthesis of Complex Heterocyclic Systems and Hybrid Compounds

The 3,5-dimethylisoxazole (B1293586) moiety is a versatile building block for the synthesis of more complex heterocyclic systems and hybrid compounds, primarily due to its chemical stability and the ability to introduce a wide range of substituents at the 4-position. This has been extensively demonstrated in the development of inhibitors for various biological targets, most notably bromodomains.

The 3,5-dimethylisoxazole core can act as a bioisostere for acetylated lysine, a key recognition motif in epigenetic regulation. nih.govacs.org This has been exploited in the design of inhibitors for bromodomain-containing proteins, which are readers of histone acetylation marks. For instance, the 3,5-dimethylisoxazole unit can be coupled with other cyclic systems to create potent and selective inhibitors. In one such example, a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were synthesized as potential BRD4 inhibitors for breast cancer therapy. frontiersin.org The synthesis of these complex molecules relies on the initial preparation of a functionalized 3,5-dimethylisoxazole which is then elaborated through various chemical transformations.

Furthermore, the modification of natural products with the 3,5-dimethylisoxazole scaffold has been explored to generate novel bioactive compounds. An example of this is the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, a hybrid molecule combining the isoxazole (B147169) core with the natural alkaloid cytisine. nih.gov This demonstrates the utility of the 3,5-dimethylisoxazole scaffold in creating hybrid compounds with potentially unique pharmacological profiles.

The synthetic accessibility of 4-substituted 3,5-dimethylisoxazoles, such as 4-bromo-3,5-dimethylisoxazole, provides a convenient starting point for the construction of these complex systems. chemimpex.com The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups and build more elaborate structures. This reactivity is crucial for the role of 4-substituted 3,5-dimethylisoxazoles as versatile synthetic intermediates. chemimpex.com

Advanced Building Block for Chemical Diversification and Library Synthesis

The 3,5-dimethylisoxazole scaffold is an excellent platform for chemical diversification and the synthesis of compound libraries for high-throughput screening. The ability to readily modify the 4-position allows for the systematic exploration of the chemical space around the isoxazole core. This is particularly valuable in structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity is investigated.

In the context of bromodomain inhibitors, extensive SAR studies have been conducted by varying the substituent at the 4-position of the 3,5-dimethylisoxazole ring. acs.orgacs.org For example, a series of 4-phenyl-3,5-dimethylisoxazole derivatives with different substitution patterns on the phenyl ring were synthesized to optimize their binding affinity and selectivity for different bromodomains. acs.org This systematic approach, enabled by the versatility of the 3,5-dimethylisoxazole scaffold, led to the identification of compounds with improved potency and selectivity. acs.org

The development of a library of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one further highlights the utility of this scaffold in chemical diversification. frontiersin.org This extensive library allowed for a thorough investigation of the SAR for BRD4 inhibition, leading to the identification of a particularly potent compound. frontiersin.org

The following table provides an overview of the inhibitory activities of a selection of synthesized 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives against BRD4, showcasing the chemical diversification achieved. frontiersin.org

Table 1: Inhibitory Rates of Selected 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one Derivatives Against BRD4

| Compound | Inhibition Rate (%) |

|---|---|

| DDT22 | 85.3 |

| DDT23 | 78.9 |

| DDT24 | 92.1 |

| DDT25 | 88.6 |

| DDT26 | 95.2 |

| DDT27 | 75.4 |

| DDT28 | 81.7 |

| DDT29 | 69.3 |

| DDT30 | 55.8 |

This data demonstrates how systematic modifications to the scaffold can significantly impact biological activity, underscoring the importance of the 3,5-dimethylisoxazole core as a building block for library synthesis.

Applications as Chemical Probes in Mechanistic Studies

Selective and potent inhibitors derived from the 3,5-dimethylisoxazole scaffold have proven to be invaluable chemical probes for dissecting the biological functions of their targets. A chemical probe is a small molecule that can be used to study a specific protein or pathway in a biological system. The development of such probes based on the 3,5-dimethylisoxazole core has been particularly impactful in the field of epigenetics.

The discovery that the 3,5-dimethylisoxazole moiety can act as an acetyl-lysine mimetic has led to the development of highly selective inhibitors of bromodomains. nih.govacs.org These inhibitors, such as those targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins, have been instrumental in elucidating the roles of these proteins in gene regulation, cancer, and inflammation. nih.govnih.gov

For example, by using a potent and selective 3,5-dimethylisoxazole-based inhibitor, researchers can specifically block the activity of a particular bromodomain and observe the downstream effects on gene expression and cellular phenotype. This allows for a detailed investigation of the protein's function in a physiological or pathological context. The development of such chemical probes is crucial for validating new drug targets and for understanding the complex mechanisms of disease. nih.gov

X-ray crystallography studies have been pivotal in understanding how these 3,5-dimethylisoxazole-based probes interact with their target proteins. nih.govacs.org These structural insights have not only explained the basis of their potency and selectivity but have also guided the design of improved probes with optimized properties. acs.org The ability of the 3,5-dimethylisoxazole core to be rationally modified makes it an ideal starting point for the development of tailored chemical probes for a variety of biological targets.

Conclusion and Future Perspectives in Isoxazole Chemistry Research

Summary of Key Academic Contributions and Methodological Advancements

The synthesis of the isoxazole (B147169) core is well-established, with classical methods such as the reaction of β-dicarbonyl compounds with hydroxylamine (B1172632) and 1,3-dipolar cycloaddition of alkynes and nitrile oxides being foundational. researchgate.netrsc.org Recent advancements have focused on improving efficiency, regioselectivity, and functional group tolerance.

Key methodological advancements that could be applied to the synthesis of derivatives like 4-(isopropoxymethyl)-3,5-dimethylisoxazole include:

Transition Metal-Catalyzed Reactions: Copper and gold catalysts have been instrumental in the regioselective synthesis of substituted isoxazoles. rsc.orgorganic-chemistry.org These methods often proceed under mild conditions with high yields.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of various isoxazole derivatives. nih.govrsc.org

Green Chemistry Approaches: The development of synthetic routes using environmentally benign solvents and catalysts is a significant area of focus. researchgate.netmdpi.com

Direct Functionalization: C-H activation and cross-coupling reactions are emerging as powerful tools for the direct introduction of substituents onto the isoxazole ring, which could be a potential route to functionalize the 4-position of a 3,5-dimethylisoxazole (B1293586) precursor. nih.govrsc.org

The synthesis of the specific side chain at the 4-position of this compound would likely involve the introduction of a chloromethyl or hydroxymethyl group at this position on the 3,5-dimethylisoxazole core, followed by etherification with isopropanol (B130326). Precursors such as 3,5-dimethylisoxazole-4-carbonyl chloride or 3,5-dimethylisoxazole-4-carboxylic acid could serve as starting points for such a functionalization. google.comnist.govchemicalbook.comfishersci.com

Emerging Trends and Unexplored Research Avenues for this compound

While direct research on this compound is lacking, several emerging trends in isoxazole chemistry point towards potential areas of investigation for this and similar molecules.

Exploration of Structure-Activity Relationships: A key area of research is the systematic modification of the isoxazole scaffold to understand how different substituents influence biological activity. rsc.orgnih.gov The isopropoxymethyl group at the 4-position represents a specific lipophilic and flexible substituent that could be investigated for its impact on various biological targets.

Development of Multi-Targeted Therapies: There is a growing interest in designing single molecules that can interact with multiple biological targets. researchgate.netrsc.org Isoxazole derivatives are being explored in this context, and the unique substitution pattern of this compound could be evaluated in multi-target drug discovery programs.

Application in Materials Science: The electronic properties of the isoxazole ring make it a candidate for incorporation into organic electronic materials. Research into how different substitution patterns affect these properties is an active area.

Unexplored research avenues for a compound like this compound would logically begin with its synthesis and full characterization. Following this, screening for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, would be a standard approach. nih.govresearchgate.netresearchgate.net

Broader Impact on Synthetic Organic Chemistry and Theoretical Chemical Research

The study of isoxazole derivatives has a significant impact on the broader field of synthetic organic chemistry. The isoxazole ring can act as a versatile synthetic intermediate, as the N-O bond can be cleaved under various conditions to reveal other functional groups. researchgate.netresearchgate.net

From a theoretical perspective, isoxazole derivatives are interesting subjects for computational studies. researchgate.net Research in this area can provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. Theoretical studies on a molecule like this compound could predict its conformational preferences, electronic properties, and potential reactivity, guiding future experimental work.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3,5-dimethylisoxazole derivatives, and how can they be optimized for higher yields?

- Methodology : The synthesis of 3,5-dimethylisoxazole derivatives often involves cyclocondensation reactions. For example, 3,5-dimethylisoxazole itself can be synthesized using acetylacetone or 2,4-pentanedione as precursors under reflux conditions with hydroxylamine hydrochloride . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. DMSO), reaction time (e.g., 12–18 hours for complete cyclization), and stoichiometric ratios of reactants to minimize byproducts .

Q. How can spectroscopic techniques (FT-IR, NMR) be utilized to confirm the structure of 4-(Isopropoxymethyl)-3,5-dimethylisoxazole?

- Methodology :

- FT-IR : Key absorption bands include C-O-C stretching (~1100–1250 cm⁻¹) for the isopropoxymethyl group and isoxazole ring vibrations (~1600 cm⁻¹) .

- ¹H NMR : Distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 4.5–4.7 ppm, septet for CH) and isoxazole methyl groups (δ 2.1–2.3 ppm, singlet) .

- ¹³C NMR : Resonances for the isoxazole ring carbons (δ 95–110 ppm) and quaternary carbon in the isopropoxymethyl group (δ 70–80 ppm) .

Q. What biological screening assays are suitable for evaluating the antifungal activity of 3,5-dimethylisoxazole derivatives?

- Methodology : Standard antifungal assays include:

- Broth microdilution (CLSI M27-A3 protocol) to determine minimum inhibitory concentrations (MICs) against Candida spp. .

- Agar diffusion assays using fluconazole as a positive control, with zone-of-inhibition measurements .

- Structure-activity relationship (SAR) analysis to correlate substituent effects (e.g., isopropoxymethyl vs. chloromethyl groups) with activity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) aid in predicting the binding affinity of this compound derivatives to BET bromodomains?

- Methodology :

- Density Functional Theory (DFT) : Calculates electron density distribution to identify reactive sites (e.g., Fukui indices for nucleophilic/electrophilic regions) .

- Molecular Docking : Using software like AutoDock Vina, the compound’s 3,5-dimethylisoxazole moiety is docked into the KAc-binding pocket of BRD4 (PDB: 6MOA) to estimate binding energy (ΔG) .

- MD Simulations : Assess stability of ligand-protein complexes over time (RMSD < 2 Å indicates stable binding) .

Q. What experimental strategies resolve contradictions in reported biological activities of 3,5-dimethylisoxazole derivatives across studies?

- Methodology :

- Meta-analysis : Compare MIC values from independent studies (e.g., antifungal activity in Journal of Theoretical and Computational Chemistry vs. Bioorganic & Medicinal Chemistry) to identify outliers .

- Reproducibility testing : Standardize assay conditions (e.g., pH, inoculum size) and validate purity via HPLC (>98%) .

- SAR refinement : Use clustered heatmaps to visualize substituent effects across datasets, isolating contributions from specific functional groups (e.g., isopropoxymethyl vs. trifluoromethoxy) .

Q. How can reaction conditions be tailored to improve regioselectivity in the synthesis of 4-substituted 3,5-dimethylisoxazole derivatives?

- Methodology :

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position by stabilizing transition states .

- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity of chloromethyl intermediates in SN2 reactions .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitution .

Q. What are the metabolic stability challenges for 3,5-dimethylisoxazole-based BET inhibitors, and how can structural modifications address them?

- Methodology :

- In vitro microsomal assays : Incubate compounds with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of isopropoxymethyl to carboxylic acid) .

- Prodrug strategies : Replace labile groups (e.g., methyl ester instead of free carboxylic acid) to enhance plasma stability .

- Isotope labeling : Use ¹⁴C-labeled compounds to track metabolite formation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.